Cebaracetam - 113957-09-8

Cebaracetam

Catalog Number: EVT-1173924
CAS Number: 113957-09-8
Molecular Formula: C16H18ClN3O3
Molecular Weight: 335.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cebaracetam, with the CAS number 113957-09-8, is synthesized from readily available chemical precursors. It is classified as a nootropic agent due to its cognitive-enhancing effects. The compound's structure can be represented by the molecular formula C16H18ClN3O3C_{16}H_{18}ClN_{3}O_{3} and has a molecular weight of 335.78 g/mol. Its IUPAC name is 4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one, indicating its complex molecular architecture.

Synthesis Analysis

Cebaracetam can be synthesized through several methods, with one common approach involving the reaction of 4-chlorophenylacetic acid with piperazine. This reaction typically occurs in solvents like dichloromethane and may utilize catalysts such as triethylamine to facilitate the process.

Common Synthetic Route

  1. Starting Materials: 4-chlorophenylacetic acid and piperazine.
  2. Reaction Conditions:
    • Solvent: Dichloromethane
    • Catalyst: Triethylamine
    • Temperature: Controlled to optimize yield.
  3. Process:
    • The initial reaction forms an intermediate compound.
    • This intermediate is then reacted with 2-oxopyrrolidine to yield cebaracetam.
    • Subsequent purification steps, including recrystallization and chromatography, are employed to enhance purity and yield.

Alternative Methods

Another method involves using alpha-pyrrolidone as a raw material combined with sodium methoxide in methanol under reduced pressure, followed by reactions with methyl chloroacetate at controlled temperatures (20 to 110 °C) . This method emphasizes lower environmental impact and cost-effectiveness while maintaining high yields.

Molecular Structure Analysis

The molecular structure of cebaracetam reveals significant features that contribute to its activity:

  • Molecular Formula: C16H18ClN3O3C_{16}H_{18}ClN_{3}O_{3}
  • Key Structural Elements:
    • A chlorinated phenyl ring that enhances lipophilicity.
    • A piperazine ring that plays a crucial role in receptor binding.

The compound's InChI Key is QPKMIYNBZGPJAR-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The SMILES notation, which encodes the molecular structure in a linear format, is given as C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl, indicating the arrangement of atoms and bonds within the molecule.

Chemical Reactions Analysis

Cebaracetam undergoes various chemical reactions that can modify its structure and properties:

  1. Oxidation:
    • Cebaracetam can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
  2. Reduction:
    • Reduction reactions can be performed using lithium aluminum hydride to yield reduced derivatives.
  3. Substitution Reactions:
    • The chlorinated phenyl ring allows for substitution reactions, where other groups can replace chlorine under suitable conditions.

These reactions are critical for developing derivatives that may exhibit enhanced or modified pharmacological properties.

Mechanism of Action

Key Mechanistic Insights

  • GABA-A Receptor Modulation: Enhances inhibitory neurotransmission.
  • BDNF Upregulation: Promotes neuroprotection and cognitive function.
  • Antioxidant Activity: Reduces oxidative damage in neural tissues.
Physical and Chemical Properties Analysis

Cebaracetam exhibits several notable physical and chemical properties:

These properties are essential for understanding how cebaracetam behaves in biological systems and during storage.

Applications

Cebaracetam's potential applications are primarily focused on its nootropic effects:

  1. Neurological Disorders: Investigated for efficacy in treating Alzheimer’s disease, Parkinson’s disease, and epilepsy due to its neuroprotective properties.
  2. Cognitive Enhancement: Explored as a cognitive enhancer in both clinical and non-clinical settings.
  3. Research Tool: Used in studies investigating GABAergic mechanisms and neurotrophic factors.

The ongoing research into cebaracetam aims to further elucidate its therapeutic potential and optimize its use in clinical settings.

Introduction to Cebaracetam

Historical Development and Discontinuation by Novartis

Cebaracetam emerged during a period of significant pharmaceutical interest in cognition-enhancing compounds, particularly within the racetam class pioneered by piracetam. Developed and evaluated by the multinational pharmaceutical company Novartis (or its predecessor entities), Cebaracetam was specifically targeted for the treatment of cognition disorders [1] [4]. Preclinical research and early-phase clinical studies progressed through the early 1990s, culminating in its entry into Phase II clinical trials – a stage focused on assessing efficacy and further evaluating safety in patient populations [1] [6].

However, in 1995, Novartis discontinued the development of Cebaracetam [1]. The precise reasons for discontinuation remain undisclosed in the publicly available scientific literature and drug development databases. Common factors leading to the discontinuation of drug candidates at this stage include insufficient efficacy in the target indication, emergence of adverse effects, strategic portfolio realignment by the sponsor, or challenges related to pharmacokinetics or formulation. Consequently, Cebaracetam never progressed to Phase III trials, was never submitted for regulatory approval, and was never marketed commercially [1] [4] [6]. Its development status is consistently recorded as "Discontinued" in pharmaceutical databases [6].

Table 1: Cebaracetam Development Timeline

PhaseStatus/OutcomeTimelineSponsor
PreclinicalCompletedPre-1990sNovartis
Phase ICompleted (Safety/Tolerability)Early 1990sNovartis
Phase IIDiscontinuedTerminated in 1995Novartis
Phase IIINot Reached--
Regulatory FilingNot Submitted--
MarketingNever Marke--

Structural Classification Within the Racetam Family

Cebaracetam belongs to the broad class of compounds known as racetams, defined by the presence of a 2-pyrrolidone nucleus (a five-membered lactam ring) [2] [8]. Piracetam (2-oxo-1-pyrrolidine acetamide) serves as the structural prototype for this class. Cebaracetam is more accurately classified as a derivative of phenylpiracetam (phenotropil), a racetam known for its stimulant properties in addition to nootropic effects [1] [2].

Specific structural features define and differentiate Cebaracetam:

  • Chlorinated Phenyl Group: Like its predecessor RGPU-95 (4-chlorophenylpiracetam), Cebaracetam incorporates a 4-chlorophenyl substituent attached directly to the pyrrolidone ring. This lipophilic aromatic group is thought to influence blood-brain barrier penetration and potentially receptor interactions [1].
  • Piperazinone Moiety: A key structural divergence from phenylpiracetam and RGPU-95 is the replacement of the terminal amide group (-CONH₂) common to many racetams with a piperazin-2-one ring system. This modification introduces an additional nitrogen-containing heterocycle, potentially altering hydrogen bonding capabilities, solubility, and pharmacological profile [1] [4]. The molecular formula is C₁₆H₁₈ClN₃O₃ (molar mass 335.79 g/mol) [1].

Therefore, Cebaracetam can be described as the piperazin-2-one analogue of RGPU-95 [1] [4]. This structural hybrid aimed to combine the cognitive-enhancing potential associated with phenylpiracetam derivatives with novel properties conferred by the piperazinone substitution.

Table 2: Structural Comparison of Cebaracetam with Related Racetams

CompoundCore StructureKey Substituent (Pyrrolidone)Terminal GroupMolecular Formula
Piracetam2-oxo-1-pyrrolidine-H-CONH₂C₆H₁₀N₂O₂
Phenylpiracetam2-oxo-1-pyrrolidine-CH₂-C₆H₅ (phenyl)-CONH₂C₁₂H₁₄N₂O₂
RGPU-952-oxo-1-pyrrolidine-CH₂-(4-Cl-C₆H₄) (4-chlorophenyl)-CONH₂C₁₂H₁₃ClN₂O₂
Cebaracetam2-oxo-1-pyrrolidine-CH₂-(4-Cl-C₆H₄) (4-chlorophenyl)-CO-piperazin-2-oneC₁₆H₁₈ClN₃O₃

Pharmacological Rationale for Nootropic Potential

The specific mechanism of action of Cebaracetam remains undefined or unknown, a common challenge for many compounds within the diverse racetam class [1]. Unlike some racetams with identified receptor targets (e.g., levetiracetam's binding to SV2A), no high-affinity binding site or primary molecular target has been elucidated for Cebaracetam. However, its structural kinship to other nootropic racetams provides the basis for hypothesizing its potential mechanisms:

  • Modulation of Neurotransmitter Systems: Many racetams, including piracetam and aniracetam, influence cholinergic and glutamatergic neurotransmission, crucial for learning and memory. While not direct receptor agonists/antagonists, they may act as positive allosteric modulators. For instance, piracetam and aniracetam are known positive allosteric modulators of AMPA-type glutamate receptors [2] [7]. AMPA receptor potentiation facilitates excitatory synaptic transmission and synaptic plasticity (long-term potentiation, LTP), processes fundamental to memory formation. Given its structural derivation from phenylpiracetam (which exhibits dopaminergic activity), Cebaracetam might also have interacted with monoaminergic systems like dopamine, though this is speculative [1] [2].
  • Membrane Fluidity Modulation: A longstanding hypothesis for some racetams, particularly piracetam, involves enhancing neuronal membrane fluidity [3] [8]. This is proposed to occur through interaction with the polar heads of membrane phospholipids, stabilizing membrane structure and function. Improved membrane fluidity could facilitate various processes, including:
  • Normalization of ion channel function.
  • Optimization of neurotransmitter receptor conformation and mobility.
  • Enhanced efficiency of neurotransmitter release and uptake.
  • Improved signal transduction across membranes.This mechanism could underlie observed neuroprotective effects and improved neuronal communication in some models [3] [7] [8].
  • Cellular Metabolism and Protection: Some racetams demonstrate effects on neuronal metabolism, such as enhancing mitochondrial function, increasing ATP synthesis, and boosting glucose utilization under challenging conditions [3] [7]. They may also exhibit antioxidant properties and protect against hypoxic/ischemic damage. While not directly demonstrated for Cebaracetam, these represent plausible pathways for cognitive enhancement, particularly in models involving metabolic stress or aging.
  • Vascular and Rheological Effects: Several racetams, including piracetam, improve microcirculation by reducing erythrocyte adhesion to endothelial cells, enhancing red blood cell deformability, and reducing platelet aggregation [3] [8]. Improved cerebral blood flow and oxygen delivery could indirectly support cognitive function. The structural features of Cebaracetam might have conferred similar properties.
  • Synergism with Cofactors: Research on piracetam demonstrated that its cognitive effects, particularly in aged models, were significantly potentiated by co-administration of choline [7]. This suggests that the efficacy of some racetams may depend on the availability of precursors for neurotransmitter synthesis (like acetylcholine). While unexplored for Cebaracetam, this represents a potential avenue through which its nootropic effects might have been mediated or optimized.

The rationale for investigating Cebaracetam as a nootropic stemmed directly from its position within this pharmacologically active class and the specific structural modifications intended to build upon the profiles of phenylpiracetam and RGPU-95. Its progression to Phase II trials indicates that preclinical data provided sufficient evidence of potential cognitive-enhancing effects to warrant clinical evaluation in patients with cognitive disorders [1] [4].

Table 3: Potential Nootropic Mechanisms Based on Racetam Pharmacology

Mechanism CategorySpecific ActionsRelevance to Cebaracetam
Receptor ModulationPositive allosteric modulation of AMPA receptors; Indirect cholinergic enhancementHighly plausible based on structural class.
Membrane EffectsModulation of membrane fluidity and stabilityPlausible core mechanism shared with piracetam.
Metabolic EnhancementIncreased ATP synthesis, glucose utilization, mitochondrial functionPotential mechanism, though not specifically demonstrated.
NeuroprotectionAntioxidant effects; Protection against hypoxia/ischemia/excitotoxicityPotential mechanism, common in racetams.
Vascular/RheologicalImproved erythrocyte deformability; Reduced platelet adhesion/aggregationPotential mechanism, observed with piracetam.
Cofactor SynergyPotentiation by choline or other precursorsTheoretically possible, unexplored for Cebaracetam.

Properties

CAS Number

113957-09-8

Product Name

Cebaracetam

IUPAC Name

4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.78 g/mol

InChI

InChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21)

InChI Key

QPKMIYNBZGPJAR-UHFFFAOYSA-N

SMILES

C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl

Synonyms

1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine
cebaracetam

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.